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molecular formula C15H20N2 B8320494 3-(1-Benzylpiperidin-4-yl)propanenitrile

3-(1-Benzylpiperidin-4-yl)propanenitrile

Cat. No. B8320494
M. Wt: 228.33 g/mol
InChI Key: SCYMEZPZSCSVDL-UHFFFAOYSA-N
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Patent
US05622976

Procedure details

A mixture of 3-(1-benzylpiperidin-4-yl)propanenitrile (0.5 g), Raney nickel (0.3 ml) and a conc. ammonia aqueous solution (1 ml) in ethanol (10 ml) was hydrogenated at atmospheric pressure for 6 hours. After Raney nickel was removed by filtration, the filtrate was evaporated in vacuo. The residue was chromatographed on alumina eluting with 2% methanol in chloroform and the fractions containing the object product were collected and evaporated to give 3-(1-benzylpiperidin-4-yl)propylamine (0.4 g) as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][C:16]#[N:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH4+].[OH-]>[Ni].C(O)C>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][NH2:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)CCC#N
Name
Quantity
0.3 mL
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After Raney nickel was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on alumina eluting with 2% methanol in chloroform
ADDITION
Type
ADDITION
Details
the fractions containing the object product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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